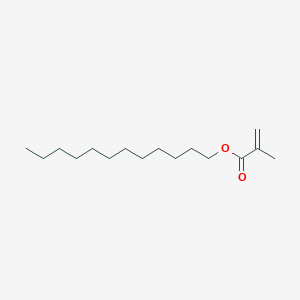

Dodecyl methacrylate

概述

描述

Dodecyl methacrylate (LMA), also known as lauryl methacrylate, is a hydrophobic monomer characterized by a 12-carbon alkyl chain attached to a methacrylate backbone. Its long hydrocarbon chain imparts exceptional water resistance and low surface energy, making it widely used in polymer synthesis, coatings, textiles, and hydrogels . Key applications include:

- Hydrogels: LMA acts as a crosslinker in polyacrylamide hydrogels, enhancing mechanical toughness .

- Textiles: LMA-coated fabrics exhibit superhydrophobicity (water contact angles >150°) and durability against washing or abrasion .

- Lubricants: Copolymers of LMA with vinyl acetate improve viscosity index and pour point in mineral oils .

作用机制

Target of Action

Dodecyl methacrylate (DDMA) is primarily used as a monomer in the production of polymers . Its primary targets are the polymer chains where it acts as a building block. It contributes to the properties of the resulting polymer, such as its hydrophobicity, flexibility, and thermal stability .

Mode of Action

DDMA interacts with its targets through a process known as free radical polymerization . In this process, a free radical initiator, such as azobisisobutyronitrile (AIBN), is used to start the polymerization reaction . The free radical initiates the reaction by attacking the double bond in the DDMA molecule, causing it to open and form a new free radical that can react with other monomers . This leads to the formation of long polymer chains.

Biochemical Pathways

The polymerization of DDMA can be controlled to produce polymers with desired properties. For example, copolymerization of DDMA with other monomers like vinyl acetate can result in polymers with enhanced properties such as improved viscosity and pour point depression for lubricating oils .

Pharmacokinetics

It’s important to note that due to its hydrophobic nature, ddma is likely to have low bioavailability .

Result of Action

The polymerization of DDMA results in the formation of polymers with specific properties. For instance, when used as a viscosity modifier and pour point depressant for lubricating oil, the resulting polymers can enhance the performance of the lubricant . In another application, DDMA has been used to create superhydrophobic coatings on fabrics .

Action Environment

The action of DDMA is influenced by environmental factors such as temperature and the presence of a suitable initiator . For instance, the rate of polymerization can be increased by raising the temperature or using a more effective initiator . Additionally, the presence of other monomers can influence the properties of the resulting polymer .

生化分析

Biochemical Properties

Dodecyl Methacrylate is involved in radical copolymerizations with amine-containing monomers . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers

Cellular Effects

It is fully metabolized to methacrylic acid during the passage (first-pass effect) .

Molecular Mechanism

This compound is an acrylate ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Temporal Effects in Laboratory Settings

In laboratory settings, the radical copolymerizations of this compound with amine-containing monomers in toluene at 70 °C were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Metabolic Pathways

This compound is fully metabolized to methacrylic acid during the passage (first-pass effect)

生物活性

Dodecyl methacrylate (DMA) is a methacrylic ester that has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, antibacterial properties, and applications in drug delivery systems.

This compound is an aliphatic methacrylate with the formula C₁₃H₂₄O₂. It is synthesized through the esterification of methacrylic acid with dodecanol. The resulting compound is characterized by a long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound and its copolymers. For instance, a study reported that poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid) exhibited significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of this compound into the polymer matrix enhanced the hydrophobicity and surface activity, contributing to its antimicrobial efficacy .

Table 1: Antibacterial Activity of this compound Copolymers

| Polymer Composition | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid) | Staphylococcus aureus | 15 |

| Poly(2-hydroxyethyl methacrylate-co-dodecyl methacrylate-co-acrylic acid) | Escherichia coli | 12 |

Hydrolytic Resistance

The hydrolytic resistance of this compound-based polymers has been investigated due to their potential applications in drug delivery systems. Research indicates that these polymers resist degradation in aqueous environments, making them suitable for sustained release formulations. The hydrophobic nature of this compound contributes to this stability, allowing for prolonged therapeutic effects .

Case Studies

- Polymer Drug Delivery Systems : A study explored the use of this compound in creating polymeric microbeads for drug delivery. The microbeads demonstrated controlled release properties and enhanced bioavailability of encapsulated drugs. The hydrophobic character of DMA facilitated better interaction with lipid membranes, promoting cellular uptake .

- Antimicrobial Coatings : Another case study focused on the application of this compound in antimicrobial coatings for medical devices. The coatings showed significant reduction in biofilm formation on surfaces exposed to bacterial colonization, indicating potential for preventing infections in clinical settings .

科学研究应用

Polymerization Applications

1.1 Free Radical Polymerization

Dodecyl methacrylate is commonly employed in free radical polymerization processes. Studies indicate that the polymerization of DMA can be influenced by factors such as temperature and confinement conditions. For instance, research has shown that polymerization under nanoconfinement leads to unique properties, including reduced autoacceleration and enhanced chain propagation rates .

1.2 Copolymerization

DMA is often copolymerized with other monomers like methyl methacrylate (MMA) and styrene to create materials with tailored properties. The copolymerization process allows for the adjustment of physical characteristics such as thermal stability and viscosity. A study demonstrated that copolymerizing DMA with MMA resulted in products with varying reactivity ratios, indicating a tendency towards ideal copolymerization .

| Monomer Combination | Reactivity Ratio (r1, r2) |

|---|---|

| Styrene-DMA | (0.52, 0.42) |

| MMA-DMA | Not specified |

Surface Modification

2.1 Hydrophobic Coatings

One of the significant applications of DMA is in enhancing the hydrophobic properties of surfaces. For example, coatings made from this compound have been used to modify fabrics, resulting in superhydrophobic surfaces that repel water effectively. This application is particularly useful in the textile industry for creating water-resistant materials .

2.2 Biomaterial Applications

DMA has also been utilized in the development of biomaterials, such as glucose sensors where glucose oxidase is immobilized on flexible substrates modified with DMA. This enhances the sensor's performance by improving its sensitivity and response time .

Nanotechnology Applications

3.1 Nanoconfined Polymerization

The study of DMA polymerization under nanoconfinement has revealed interesting phenomena such as suppression of branching and cross-linking, leading to polymers with different molecular weights compared to bulk conditions . This application is crucial for developing advanced materials with specific mechanical and thermal properties.

Case Studies

4.1 Superhydrophobic Fabric Coating

A study investigated the effect of hydroxyl groups on the superhydrophobicity of fabrics coated with this compound using a plasma-enhanced method. The results indicated that the addition of hydroxyl groups significantly improved water repellency and mechanical stability without compromising comfort .

4.2 Glucose Sensor Development

Research focused on creating a glucose sensor by immobilizing glucose oxidase onto a this compound-modified substrate demonstrated enhanced sensitivity and stability over traditional methods, highlighting the potential for DMA in biomedical applications .

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity DDMA?

High-purity DDMA can be synthesized via esterification of methacrylic acid with dodecyl alcohol using concentrated H₂SO₄ as a catalyst, toluene as a solvent, and hydroquinone as a polymerization inhibitor. Post-synthesis purification involves charcoal treatment, refluxing, and repeated washing with dilute NaOH to remove unreacted acid and inhibitors. Drying over sodium sulfate and calcium chloride ensures anhydrous conditions .

Q. Which characterization techniques are critical for verifying DDMA copolymer structure?

- FTIR : Identifies ester carbonyl groups (1730–1720 cm⁻¹) and alkyl chain vibrations (2925–2850 cm⁻¹) .

- ¹H/¹³C NMR : Confirms polymerization completion (absence of vinyl protons at 5–6 ppm) and quantifies –OCH₂ groups (δ 3.93 ppm in ¹H NMR) .

- GPC : Determines molecular weight distribution, critical for assessing copolymer performance as viscosity modifiers .

Q. How do ASTM standards apply to evaluating DDMA-based lubricant additives?

ASTM D445 measures kinematic viscosity at 40°C and 100°C, while ASTM D2270 calculates viscosity index (VI). ASTM D97-09 determines pour point depression (PPD) efficacy. These standards ensure reproducibility in assessing DDMA copolymers as multifunctional lubricant additives .

Advanced Research Questions

Q. How does chain-length dependence of termination rate coefficients (kₜ) influence DDMA polymerization kinetics?

The "composite model" explains kₜ(i,i) dependence in free-radical polymerization:

- Short radicals (i < iₐ) exhibit stronger chain-length dependence (αₛ ≈ 0.50–0.64), while long radicals (i > iₐ) follow αₗ ≈ 0.16–0.21, close to theoretical predictions. SP-PLP-EPR studies reveal crossover chain lengths (iₐ ≈ 50–90) for DDMA, cyclohexyl methacrylate, and benzyl methacrylate, influenced by steric shielding of radical sites .

Q. What methodological approaches resolve discrepancies in propagation rate coefficients (kₚ) for DDMA under varying conditions?

- PLP-SEC : Combines pulsed laser polymerization with size-exclusion chromatography to measure kₚ across temperatures (-20–60°C) and pressures (up to 1500 bar). For DDMA, kₚ values align with family behavior observed in methacrylates (MMA, BMA, DMA), with uncertainties <±20% due to Mark-Houwink coefficient limitations .

- SP-PLP-EPR : Single-pulse PLP coupled with EPR quantifies radical decay kinetics, minimizing side reactions and improving kₜ(i,i) accuracy .

Q. How do DDMA copolymers enhance soil stabilization in emulsion polymers?

DDMA-based CMC-MMA emulsion polymers bind soil particles via van der Waals forces and hydrogen bonding. Key steps include:

- Graft copolymerization : Optimize MMA:CMC mass ratios (e.g., 1:1 to 3:1) to increase solids content and viscosity (up to 340 mPa·s at 50% solids) .

- Unconfined compressive strength (UCS) testing : Polymer-stabilized laterite soils show UCS improvements from 2.41 MPa (untreated) to >4 MPa, attributed to interparticle binding .

Q. What explains the superior thermal stability of DDMA-VA copolymers compared to DDMA homopolymers?

TGA reveals DDMA-VA copolymers degrade at higher temperatures (ΔT ≈ 20–30°C) due to reduced backbone mobility and enhanced intermolecular interactions. VA incorporation increases molecular weight (GPC data) and reduces crystallinity, delaying thermal decomposition .

Q. Methodological Considerations for Data Contradictions

Q. How to address conflicting reports on DDMA termination kinetics?

Variations in kₜ(i,i) arise from experimental conditions (e.g., temperature, solvent polarity). Apply the composite model universally across methacrylates and validate via SP-PLP-EPR under controlled conditions (e.g., -20–0°C for reduced side reactions) .

Q. Why do viscosity-modifying effects of DDMA copolymers vary across base oils?

Mineral oil composition (e.g., SN150 vs. SN500) affects polymer solubility and entanglement. Characterize oil properties (Table 1 in ) and correlate with VI improvements using ASTM D2270.

相似化合物的比较

Chemical Structure and Reactivity

LMA is structurally analogous to other long-chain methacrylates but differs in alkyl chain length and polymerization behavior:

- Copolymerization Behavior : LMA shows near-ideal copolymerization with styrene, while ODMA’s longer chain reduces reactivity but improves thermal stability . In contrast, dodecyl acrylate (DA) exhibits faster termination kinetics than LMA in free-radical copolymerization .

Physical and Mechanical Properties

Hydrophobicity and Durability in Textiles

LMA outperforms shorter-chain methacrylates in superhydrophobic coatings:

| Fabric Type | Coating | Initial Water Contact Angle | After 45 Washes | After 1000 Abrasions |

|---|---|---|---|---|

| Cotton | LMA | 156° | 145° | 146° |

| PET | LMA | 153° | 88° | 127° |

| PET | PEG & LMA | 155° | 134° | 143° |

LMA’s durability on cotton surpasses PET due to hydroxyl group interactions, which enhance adhesion .

Mechanical Performance in Hydrogels and Resins

- Hydrogels : LMA-based hydrogels show lower tensile strength (0.32 MPa) compared to stearyl methacrylate (C18) copolymers (0.7–0.9 MPa) but maintain flexibility .

- Oil Absorption : LMA resins filled with polybutadiene achieve higher oil absorption (20–30 g/g) than paraffin-filled systems (15–20 g/g) due to physical crosslinking .

Thermal and Rheological Properties

- Thermal Stability : ODMA copolymers with styrene exhibit higher decomposition temperatures than LMA due to longer alkyl chains .

- Viscosity Modification : LMA-vinyl acetate copolymers reduce pour points in SN150 oil by 15°C, outperforming homopolymers .

- Rheology : LMA’s termination rate constant ($k_t$) in bulk polymerization is lower than methyl acrylate (MA), leading to slower reaction kinetics .

Application-Specific Performance

- Lubricants : LMA copolymers improve viscosity index (VI) by 40–50% in SN500 oil, comparable to ODMA but with better cost efficiency .

- Biomedical Nanogels: LMA-based nanogels (DODA-20) show 100% cell viability, similar to hexyl (HEXA-20) and cholesteryl (CHOlA-20) variants but with lower opsonization rates .

准备方法

Direct Esterification of Methacrylic Acid with Dodecanol

Reaction Mechanism and Standard Protocol

The direct esterification of methacrylic acid (MAA) and dodecanol (lauryl alcohol) is the most conventional method for DMA synthesis. The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:

2=\text{C(CH}3\text{)COOH} + \text{C}{12}\text{H}{25}\text{OH} \rightleftharpoons \text{CH}2=\text{C(CH}3\text{)COOC}{12}\text{H}{25} + \text{H}_2\text{O}

-

Reactant Mixing : MAA and dodecanol are combined in a 1:1 molar ratio.

-

Catalyst Selection : Strong acids like p-toluenesulfonic acid (pTSA) or phosphoric acid (0.5–2 wt%) accelerate the reaction.

-

Solvent and Inhibitors : Toluene or xylene (20–30% v/v) serves as an azeotropic solvent, while copper chloride (0.1–0.5 wt%) inhibits premature polymerization.

-

Reaction Conditions : Conducted under vacuum (−0.04 to −0.08 MPa) at 110–130°C until the acid value drops to 30–50 mg KOH/g.

-

Purification : Neutralization with NaOH (pH 7–8), phase separation, and vacuum distillation to remove solvents.

Performance Metrics

Limitations : Water removal is critical to shift equilibrium, necessitating efficient azeotropic distillation. Side reactions, such as dimerization of MAA, may reduce yield .

Transesterification of Methyl Methacrylate with Dodecanol

Catalytic Systems and Process Optimization

Transesterification avoids handling corrosive MAA by using methyl methacrylate (MMA) and dodecanol. Titanium alkoxides (e.g., Ti(OiPr)₄) or mixed metal catalysts (e.g., acetylacetonate/organotin) are employed :

2=\text{C(CH}3\text{)COOCH}3 + \text{C}{12}\text{H}{25}\text{OH} \rightarrow \text{CH}2=\text{C(CH}3\text{)COOC}{12}\text{H}{25} + \text{CH}3\text{OH}

-

Catalyst Composition : Zinc acetylacetonate and dibutyltin dilaurate (3:1 mass ratio, 2–5 wt%).

-

Inhibitors : Nitroxide radicals (e.g., TEMPO, 0.05–0.5 wt%) suppress radical polymerization.

-

Reactive Distillation : Conducted at 80–150°C under reduced pressure (10–15 kPa) to remove methanol.

-

Product Isolation : Fractional distillation under high vacuum (0.01–2 kPa) yields >99% pure DMA.

Comparative Efficiency

| Catalyst | Yield | Purity | Reaction Time | Source |

|---|---|---|---|---|

| Ti(OiPr)₄ | 88% | 99.2% | 5 hours | |

| Zn(acac)₂/Sn catalyst | 91% | 99.5% | 4 hours | |

| pTSA | 78% | 95% | 8 hours |

Advantages : Higher purity and shorter reaction times compared to direct esterification. Catalysts are recyclable, reducing costs .

Advanced Methods and Innovations

Nanoconfined Polymerization Precursors

Recent studies explore DMA synthesis within nanoporous silica (5–10 nm pores), where confinement effects enhance reaction rates by 10–15% compared to bulk conditions . Silanol groups on pore surfaces stabilize transition states, lowering activation energy (Δ‡ = 85 kJ/mol vs. 95 kJ/mol in bulk) .

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze DMA synthesis under mild conditions (40–60°C, solvent-free). Yields reach 80–85% with negligible byproducts, though scalability remains challenging .

Critical Analysis of Methodologies

Economic and Environmental Considerations

-

Direct Esterification : Low catalyst cost but energy-intensive due to prolonged heating.

-

Transesterification : Higher catalyst costs offset by faster kinetics and recyclability.

-

Waste Generation : Neutralization steps in direct esterification produce saline wastewater, whereas transesterification generates methanol, which is recoverable .

属性

IUPAC Name |

dodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSCBRSQMRDRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-52-2 | |

| Record name | Poly(lauryl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4027103 | |

| Record name | Dodecyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | n-Dodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C @ 4 mm Hg | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

132 °C (Cleveland open cup), 126 °C (closed cup) | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/ | |

| Record name | n-Dodecyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

142-90-5 | |

| Record name | Lauryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyl 2-methylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAURYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6L83074BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/ | |

| Record name | N-DODECYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。